molecular formula C6H5N5O2 B13521139 3-Nitropyrazolo[1,5-a]pyrazin-4-amine

3-Nitropyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B13521139
M. Wt: 179.14 g/mol
InChI Key: VYKVPWIYNYJFEL-UHFFFAOYSA-N
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Description

3-Nitropyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound with the molecular formula C6H5N5O2 It is characterized by a pyrazolo[1,5-a]pyrazine core structure substituted with a nitro group at the 3-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitropyrazolo[1,5-a]pyrazin-4-amine typically involves a multi-step process. One common method includes the cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with nitro reagents. This process can be optimized using microwave-assisted synthesis, which offers shorter reaction times and higher yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as batch processing and continuous flow chemistry, can be applied to scale up the laboratory procedures.

Chemical Reactions Analysis

Types of Reactions

3-Nitropyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3-Aminopyrazolo[1,5-a]pyrazin-4-amine.

    Substitution: Various substituted pyrazolo[1,5-a]pyrazines depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-nitropyrazolo[1,5-a]pyrazin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. Molecular docking studies have shown that derivatives of this compound can interact with various biological targets, explaining their antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and amine groups allows for diverse chemical modifications and applications in various fields.

Biological Activity

3-Nitropyrazolo[1,5-a]pyrazin-4-amine is a nitrogen-containing heterocyclic compound characterized by its unique structure, which includes a nitro group at the 3-position and an amino group at the 4-position of the pyrazine ring. Its molecular formula is C6H6N4O2C_6H_6N_4O_2 with a molecular weight of approximately 179.14 g/mol. This compound has garnered significant attention in medicinal chemistry due to its promising biological activities, particularly in pharmacology and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes. The nitro group can undergo reduction to form reactive intermediates that inhibit enzyme activity, disrupting cellular processes. This mechanism positions the compound as a potential candidate for anticancer therapy by targeting enzymes involved in cancer cell proliferation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell growth through its action on specific enzymes critical for tumor development.
  • Enzyme Inhibition : It has been studied for its ability to inhibit various enzymes, which could lead to therapeutic applications in treating diseases where enzyme dysregulation is a factor.
  • Neuroprotective Properties : Similar compounds have demonstrated neuroprotective effects, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
Pyrazolo[1,5-a]pyrimidineFused pyrimidine ringStrong antitumor properties
4-Amino-pyrazolo[1,5-a]pyrimidineAmino group at the 4-positionKnown for neuroprotective effects
3-Methylpyrazolo[1,5-a]pyrimidineMethyl substitution at the 3-positionEnhanced lipophilicity for better bioavailability
5-NitropyrazoleNitro group at the 5-positionDemonstrated antibacterial activity

These comparisons highlight how structural modifications can influence biological activity and therapeutic potential.

Synthesis Methods

The synthesis of this compound typically involves multi-step processes such as cyclocondensation reactions followed by regioselective electrophilic substitution with nitro reagents. This allows for the introduction of functional groups that enhance its biological activity.

Research Applications

The compound serves multiple roles in scientific research:

  • Medicinal Chemistry : As a lead compound for drug discovery focused on anticancer therapies.
  • Biological Studies : Used to explore enzyme inhibition mechanisms and their implications in various diseases.
  • Material Science : Investigated for applications in developing fluorescent dyes and organic light-emitting diodes (OLEDs) .

Case Studies and Recent Findings

Recent studies have documented various biological activities associated with pyrazole derivatives, including those similar to this compound. For instance:

  • Anticancer Studies : A study demonstrated that derivatives of pyrazolo compounds exhibited significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications.
  • Enzyme Inhibition : Research highlighted that modifications to the amino group can enhance binding affinity to target enzymes, suggesting pathways for developing more potent inhibitors.

These findings emphasize the versatility and potential of this compound in drug development and therapeutic applications.

Properties

Molecular Formula

C6H5N5O2

Molecular Weight

179.14 g/mol

IUPAC Name

3-nitropyrazolo[1,5-a]pyrazin-4-amine

InChI

InChI=1S/C6H5N5O2/c7-6-5-4(11(12)13)3-9-10(5)2-1-8-6/h1-3H,(H2,7,8)

InChI Key

VYKVPWIYNYJFEL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)[N+](=O)[O-])C(=N1)N

Origin of Product

United States

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